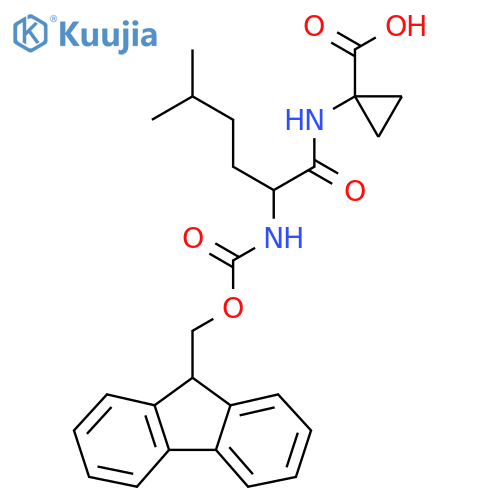Cas no 2171672-84-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid)

2171672-84-5 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid
- 2171672-84-5
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid
- EN300-1515632
-
- インチ: 1S/C26H30N2O5/c1-16(2)11-12-22(23(29)28-26(13-14-26)24(30)31)27-25(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: OWCMPUGFYQAWPL-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC1)NC(C(CCC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1515632-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1515632-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1515632-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1515632-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1515632-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1515632-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1515632-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1515632-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1515632-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1515632-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |
2171672-84-5 | 5g |
$9769.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
2171672-84-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
